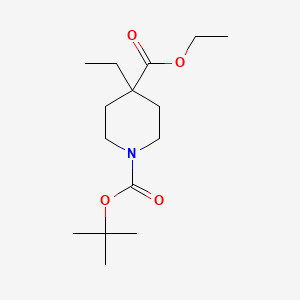

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

Overview

Description

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, also known as 1-tert-butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate, is a complex organic compound used in the synthesis of various bioactive compounds

Mode of Action

It is used as a reagent in the synthesis of other compounds, such as 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as sodium channel blockers . It is also used to prepare inhibitors of tumor necrosis factor alpha-converting enzyme .

Biochemical Pathways

The compound plays a role in the synthesis of sodium channel blockers and inhibitors of tumor necrosis factor alpha-converting enzyme . These substances can affect various biochemical pathways, including ion transport and inflammatory response pathways.

Result of Action

Instead, its action is manifested in the properties of the compounds it helps synthesize . For instance, when used to synthesize sodium channel blockers, the resulting compound can help treat stroke patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate can be synthesized through a multi-step process. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid group with ethanol . The reaction typically requires the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Bases: Triethylamine, sodium hydroxide

Acids: Hydrochloric acid, sulfuric acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Major Products Formed

Carboxylic Acids: Formed through hydrolysis of the ester group

Substituted Piperidines: Formed through nucleophilic substitution reactions

Reduced Derivatives: Formed through reduction reactions

Scientific Research Applications

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is widely used in scientific research due to its versatility as a synthetic intermediate . Some of its applications include:

Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: Employed in the development of novel materials with specific properties.

Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.

Industrial Chemistry: Applied in the production of fine chemicals and advanced intermediates.

Comparison with Similar Compounds

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate can be compared with other similar compounds, such as:

Ethyl N-Boc-piperidine-4-carboxylate: Similar structure but lacks the ethyl group at the 4-position.

Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate: Contains a bromobenzyl group instead of an ethyl group.

Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate: Contains a methoxybenzyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)8-10-16(11-9-15)13(18)20-14(3,4)5/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXSBKSGHPCYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693903 | |

| Record name | 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188792-70-3 | |

| Record name | 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NZ)-N-[1-(5-methyl-1,3-benzothiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B575724.png)

![7-Methoxy-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B575736.png)

![5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575738.png)

![1h-Imidazo[2,1-d][1,2,5]triazepine](/img/structure/B575740.png)

![6-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575744.png)